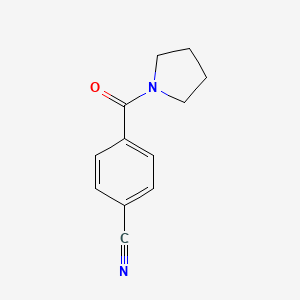

4-(Pyrrolidine-1-carbonyl)benzonitrile

Description

Significance of Benzonitrile (B105546) and Pyrrolidine (B122466) Scaffolds in Modern Chemical Research

In the landscape of medicinal chemistry, specific molecular frameworks, or scaffolds, are repeatedly utilized due to their favorable properties and proven success in drug development. The benzonitrile and pyrrolidine scaffolds are two such "privileged" structures.

The benzonitrile moiety, an aromatic ring substituted with a nitrile group (-C≡N), is found in numerous pharmaceuticals. nih.gov The nitrile group is a versatile functional group; it can act as a bioisostere for a ketone, engage in polar interactions, and influence the electronic properties of the aromatic ring to enhance binding with biological targets or improve metabolic stability. nih.gov More than 30 pharmaceuticals containing a nitrile group are prescribed for a wide range of conditions. nih.gov The largest class of these are arylnitriles, where the nitrile's ability to polarize the aromatic system is often a key feature. nih.gov

The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is another indispensable building block in drug discovery. nih.govnbinno.com Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic rings. nih.govresearchgate.netnih.gov This 3D coverage is a significant advantage in designing molecules that can interact precisely with the complex surfaces of biological targets like proteins and enzymes. nih.govresearchgate.netnih.gov The pyrrolidine ring is a key component in many natural products and pharmacologically important agents, contributing to desirable pharmacokinetic properties and providing a versatile framework for creating structural diversity. nbinno.comfrontiersin.org

Structural Classification and Research Context of 4-(Pyrrolidine-1-carbonyl)benzonitrile within Substituted Amides

Amides are structurally classified based on the number of carbon-containing groups (alkyl or aryl) attached to the nitrogen atom of the amide functionality. chemistrylearner.com

Primary amides have the general structure R-CONH₂, where the nitrogen is bonded to two hydrogen atoms. chemistrylearner.comstudymind.co.uk

Secondary amides have one carbon group and one hydrogen atom attached to the nitrogen (R-CONHR'). chemistrylearner.comstudymind.co.uk

Tertiary amides have two carbon groups and no hydrogen atoms directly bonded to the nitrogen (R-CONR'R''). studymind.co.uk

This compound falls into the category of a tertiary amide . In this molecule, the nitrogen atom is part of the pyrrolidine ring and is also bonded to the carbonyl carbon, which is in turn attached to the benzonitrile ring system. This specific arrangement makes it a substituted amide. libretexts.orgpressbooks.pub

In a research context, derivatives of the 4-(pyrrolidinyl)benzonitrile scaffold have been investigated as potent inhibitors of specific enzymes. For instance, a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives were developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in certain cancers like acute myeloid leukemia. nih.gov This work highlights the utility of the compound's core structure as a versatile scaffold for designing targeted therapeutic agents. nih.gov

Evolution of Synthetic Strategies for Architecturally Complex Amide-Containing Compounds

The synthesis of amides is a fundamental transformation in organic chemistry, and the methods to achieve it have evolved significantly over time. The most common approach involves the reaction of a carboxylic acid with an amine. nih.gov

Historically, a primary strategy was the conversion of a carboxylic acid into a more reactive derivative, such as an acyl halide . While effective, the harsh reagents required for this transformation are often incompatible with sensitive or complex substrates. rsc.orgumich.edu

To overcome these limitations, a vast array of coupling reagents were developed. These reagents activate the carboxylic acid in situ, allowing it to react with an amine under milder conditions. umich.edu Reagents based on carbodiimides and 1H-benzotriazole are frequently employed to facilitate amide bond formation, especially in the synthesis of peptides and complex molecules. nih.gov

More recent advancements have focused on developing greener and more efficient synthetic routes. dntb.gov.ua Electrochemical methods, for example, represent a modern strategy for preparing amides. These techniques can avoid the need for stoichiometric coupling agents and often proceed under mild conditions, reducing waste and improving atom economy. rsc.org Another area of development is the reductive functionalization of amides, which allows for the modification of existing amide-containing compounds to create new derivatives, a particularly useful tool in the late-stage modification of bioactive molecules. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| CAS Number | 150057-96-8 |

| MDL Number | MFCD03952184 |

Data sourced from chemical suppliers and databases. cymitquimica.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-(pyrrolidine-1-carbonyl)benzonitrile |

InChI |

InChI=1S/C12H12N2O/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2 |

InChI Key |

UUXKCIUFTTWRON-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 Pyrrolidine 1 Carbonyl Benzonitrile

Direct Amidation and Coupling Reactions

Direct amidation methods represent the most conventional and widely employed routes for synthesizing amides like 4-(Pyrrolidine-1-carbonyl)benzonitrile. These strategies typically involve the reaction of a carboxylic acid derivative with an amine, often facilitated by coupling agents that activate the carboxyl group for nucleophilic attack.

Carboxylic Acid and Amine Coupling Protocols (e.g., EDC/DIC-mediated)

The direct coupling of a carboxylic acid and an amine is a foundational method for amide bond formation. In the synthesis of this compound, this involves the reaction between 4-cyanobenzoic acid and pyrrolidine (B122466). This transformation is not spontaneous and requires the use of coupling reagents to convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Diisopropylcarbodiimide (DIC) are among the most common reagents for this purpose. peptide.combachem.com

The general mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (pyrrolidine). nih.gov To enhance the efficiency of the reaction and minimize side reactions, such as the formation of stable N-acylurea byproducts, additives are often included. bachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can trap the O-acylisourea intermediate to form an OBt active ester, which is less reactive but more selective, leading to higher yields and reduced racemization in chiral substrates. peptide.comuni-kiel.de EDC is particularly useful in aqueous solutions as its urea (B33335) byproduct is water-soluble, simplifying purification. bachem.com In contrast, the urea byproduct from DCC is largely insoluble in most organic solvents, whereas the byproduct from DIC is more soluble, making it suitable for solid-phase peptide synthesis. peptide.combachem.com

Table 1: Typical Reagents and Conditions for EDC/DIC-Mediated Coupling

| Component | Example | Function |

|---|---|---|

| Carboxylic Acid | 4-Cyanobenzoic Acid | Acyl group donor |

| Amine | Pyrrolidine | Nucleophile |

| Coupling Reagent | EDC·HCl, DIC | Activates the carboxylic acid |

| Additive | HOBt, OxymaPure | Minimizes side reactions and racemization |

| Solvent | DMF, DCM, Acetonitrile (B52724) | Reaction medium |

| Temperature | 0 °C to Room Temperature | Reaction condition |

Oxidative Amidation Pathways (e.g., Aldehyde-Amine Condensations)

Oxidative amidation provides a more atom-economical route to amides by directly coupling aldehydes with amines, bypassing the need for a pre-formed carboxylic acid. nih.gov For the synthesis of this compound, this pathway utilizes 4-cyanobenzaldehyde (B52832) and pyrrolidine as starting materials. The reaction typically proceeds through the formation of a hemiaminal intermediate, which is then oxidized in situ to the corresponding amide. organic-chemistry.org This approach has seen significant advancements through the development of catalytic systems that operate under mild conditions.

Visible-light photocatalysis has emerged as a powerful tool for green and sustainable organic synthesis. In the context of oxidative amidation, organic dyes such as Rose Bengal, riboflavin (B1680620) derivatives, and BODIPY (boron-dipyrromethene) derivatives can serve as effective metal-free photocatalysts. researchgate.netnih.govacs.org These catalysts absorb visible light to reach an excited state, enabling them to mediate the oxidation of the hemiaminal intermediate formed from 4-cyanobenzaldehyde and pyrrolidine. acs.org The process often uses molecular oxygen from the air as the terminal oxidant, making it an environmentally benign method. acs.org The reaction is typically carried out at ambient temperature, offering high functional group tolerance.

Table 2: Components of a Photocatalytic Oxidative Amidation System

| Component | Example | Role |

|---|---|---|

| Aldehyde | 4-Cyanobenzaldehyde | Starting material |

| Amine | Pyrrolidine | Starting material |

| Photocatalyst | BODIPY derivative, Rose Bengal | Absorbs light and facilitates electron transfer |

| Light Source | Visible light (e.g., LED, fluorescent lamp) | Energy input to excite the catalyst |

| Oxidant | Air (O₂) | Terminal oxidant |

| Solvent | Acetonitrile, DMSO | Reaction medium |

N-Heterocyclic carbenes (NHCs) are a class of versatile organocatalysts capable of promoting the oxidative amidation of aldehydes. mdpi.com The catalytic cycle for the synthesis of this compound would begin with the nucleophilic attack of the NHC on 4-cyanobenzaldehyde to form a covalent adduct known as the Breslow intermediate. nih.gov This intermediate is then oxidized by an external oxidant to generate a highly electrophilic acylazolium ion. ahmadullins.com The subsequent nucleophilic attack by pyrrolidine on this activated species yields the desired amide and regenerates the NHC catalyst for the next cycle. ahmadullins.com This methodology avoids the use of transition metals and often proceeds under mild conditions with high efficiency. ahmadullins.comorganic-chemistry.org

Table 3: Key Components in NHC-Catalyzed Oxidative Amidation

| Component | Example | Function |

|---|---|---|

| Aldehyde | 4-Cyanobenzaldehyde | Acyl source |

| Amine | Pyrrolidine | Nucleophile |

| NHC Precursor | Triazolium or Imidazolium salt | Source of the active NHC catalyst |

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Deprotonates the precursor to generate the NHC |

| Oxidant | TEMPO, Quinones | Oxidizes the Breslow intermediate |

| Solvent | THF, DCM | Reaction medium |

Aminolysis of Esters for Amide Bond Formation

Aminolysis, the reaction of an ester with an amine to form an amide, is another fundamental route for constructing the amide bond in this compound. This approach would utilize a suitable ester of 4-cyanobenzoic acid, such as methyl 4-cyanobenzoate (B1228447), and react it with pyrrolidine. While conceptually simple, the direct aminolysis of unactivated esters often requires high temperatures or the use of catalysts to proceed at a reasonable rate due to the lower reactivity of esters compared to other carboxylic acid derivatives.

Recent advancements in catalysis have introduced heterogeneous systems that can efficiently promote the aminolysis of esters under milder conditions. Supported gold nanoparticles (AuNPs), for instance on supports like alumina (B75360) (Al₂O₃), have been shown to be effective catalysts for this transformation. acs.orgnih.gov These catalysts can facilitate the aminolysis of aryl esters with amines to form amides, sometimes even at room temperature, highlighting their energy efficiency. acs.org The key advantage of using a supported heterogeneous catalyst is the ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry. thieme-connect.com For the synthesis of this compound, AuNPs would catalyze the reaction between an ester like methyl 4-cyanobenzoate and pyrrolidine, likely through the activation of the ester's C-O bond. acs.orgnih.gov

Table 4: Conditions for Supported Gold Nanoparticle-Catalyzed Aminolysis

| Component | Example | Role |

|---|---|---|

| Ester | Methyl 4-cyanobenzoate | Acyl group donor |

| Amine | Pyrrolidine | Nucleophile |

| Catalyst | 3% Au/Al₂O₃ | Heterogeneous catalyst for C-O bond activation |

| Solvent | Chlorobenzene (PhCl) | Reaction medium |

| Temperature | 25 °C to 115 °C | Reaction condition |

Pyrrolidine Ring Functionalization and Core Elaboration

The construction of the pyrrolidine ring is a critical aspect of synthesizing derivatives like this compound. The approaches can be broadly categorized into modifying a pre-existing pyrrolidine core or building the ring from acyclic starting materials, with significant emphasis on controlling the stereochemical outcome. researchgate.netmdpi.com

One common and efficient strategy for synthesizing pyrrolidine-containing molecules is the functionalization of a pre-formed pyrrolidine ring. researchgate.netnih.gov This approach often utilizes commercially available and optically pure starting materials like proline or 4-hydroxyproline. mdpi.com These precursors already contain the core pyrrolidine structure with established stereochemistry, which can be elaborated through various chemical transformations. mdpi.com For the synthesis of this compound, a straightforward method involves the amide coupling reaction between pyrrolidine and 4-cyanobenzoic acid or its activated derivative (e.g., 4-cyanobenzoyl chloride).

This post-synthetic modification is advantageous as it leverages a robust and well-established reaction. The introduction of the 4-cyanobenzoyl group onto the nitrogen atom of the pyrrolidine ring is a reliable transformation. This method is prevalent in the synthesis of numerous biologically active compounds where a stable amide linkage is required. nbinno.com

When substitutions are required on the carbon atoms of the pyrrolidine ring, stereoselective and regioselective synthesis methods become paramount. nih.gov The spatial arrangement of substituents on the pyrrolidine ring can drastically alter the biological activity of a molecule. nih.govnih.gov Therefore, controlling the stereochemistry during synthesis is a key challenge and an area of active research.

Several powerful methods have been developed for the stereocontrolled synthesis of substituted pyrrolidines:

1,3-Dipolar Cycloaddition: This is a classic and highly effective method for constructing five-membered heterocyclic rings. nih.gov The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can generate highly functionalized pyrrolidines. acs.orgtandfonline.com The stereochemistry of the resulting pyrrolidine can be controlled by the geometry of the reactants and the reaction conditions, often leading to specific cis- or trans-substituted products. nih.gov The use of chiral catalysts or auxiliaries can render these cycloadditions enantioselective. acs.org

Metal-Catalyzed Reactions: Transition metal catalysis offers diverse pathways to substituted pyrrolidines. For instance, rhodium and copper catalysts can promote N-H insertion reactions of metallocarbenes with β-aminoketone derivatives, leading to highly substituted proline derivatives through a diverted N-H insertion followed by an aldol (B89426) reaction. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. tandfonline.comnih.gov One-pot, three-component protocols have been developed for the stereoselective synthesis of spiro-pyrrolidine derivatives, often achieving high yields and diastereoselectivity. nih.govrsc.org

The regioselectivity, which determines the position of substituents on the ring, is also a critical consideration. In reactions like 1,3-dipolar cycloadditions, the electronic properties of the dipole and dipolarophile influence where the new bonds form. tandfonline.com Similarly, in cobalt-catalyzed reductive couplings of nitriles and acrylamides, high regioselectivity can be achieved to produce specific pyrrolidinone derivatives. organic-chemistry.org

| Synthetic Strategy | Key Features | Stereochemical Control | Ref. |

| Post-Synthetic Modification | Amide coupling of pyrrolidine with an activated benzoic acid derivative. | Relies on the stereochemistry of the starting pyrrolidine. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes. | High degree of stereocontrol possible, influenced by reactants and catalysts. | nih.govacs.org |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | Can achieve high diastereoselectivity, creating multiple stereocenters in one step. | tandfonline.comnih.govrsc.org |

Nitrile Group Introduction and Transformation Strategies

The benzonitrile (B105546) portion of this compound is a key functional group that can be introduced directly or transformed to create diverse derivatives.

The synthesis of aromatic nitriles is a fundamental transformation in organic chemistry. Traditional methods often involve the Sandmeyer reaction or the cyanation of aryl halides using metal cyanides like CuCN, KCN, or Zn(CN)₂. nih.govresearchgate.net These transition-metal-mediated reactions are effective but can suffer from drawbacks such as the use of toxic reagents and the generation of significant metal waste. nih.gov

To address these limitations, modern approaches have explored the use of "nonmetallic" organic cyano-group sources for the cyanation of arene C-H bonds or aryl halides. nih.govresearchgate.net Furthermore, innovative electrochemical methods are emerging for the synthesis of nitriles. For example, nitriles can be synthesized by coupling nitrate (B79036) ions with aldehydes under ambient conditions using a ZnO/Sn/SnO₂ electrocatalyst. acs.org In the context of this compound, the synthesis would typically start with a pre-functionalized benzene (B151609) ring, such as 4-cyanobenzoic acid, which is then coupled with pyrrolidine.

The nitrile group is a versatile functional handle that can be transformed into other valuable groups, most notably amines, through hydrogenation. The catalytic hydrogenation of nitriles is a widely used industrial process for producing primary amines. researchgate.net However, controlling the selectivity of this reaction can be challenging. researchgate.net

For a compound like this compound, the nitrile group can be selectively reduced to a primary amine (benzylamine derivative) or further transformed. The choice of catalyst and reaction conditions is crucial for achieving the desired outcome.

Primary Amine Formation: Catalysts based on cobalt and nickel are often used for the hydrogenation of nitriles to primary amines. researchgate.net

Hydrogenolysis (Side Reaction): When using palladium catalysts, particularly Pd/C, the hydrogenation of benzonitrile can proceed through the desired benzylamine (B48309) intermediate, which may then undergo a subsequent hydrogenolysis step to form toluene (B28343) as an unwanted byproduct. acs.orghidenanalytical.com This side reaction reduces the yield of the primary amine. acs.org The reaction pathway involves a consecutive sequence where benzonitrile is first hydrogenated to benzylamine, which is then deaminated to toluene. researchgate.net

Transfer Hydrogenation: Nickel-catalyzed transfer hydrogenation using hydrogen donors like 2-propanol or 1,4-butanediol (B3395766) offers an alternative to high-pressure H₂ gas. acs.org This method can be tuned to selectively produce secondary imines or secondary amines. acs.org

This derivatization strategy significantly expands the chemical space accessible from this compound, allowing for the synthesis of analogues where the nitrile is replaced by an aminomethyl group, which can be further functionalized.

| Catalyst | Primary Product(s) from Benzonitrile Hydrogenation | Key Characteristics | Ref. |

| Palladium on Carbon (Pd/C) | Benzylamine, Toluene | High hydrogenation activity, but can lead to significant hydrogenolysis (deamination) as a side reaction. | researchgate.netacs.orghidenanalytical.com |

| Palladium on Alumina (Pd/Al₂O₃) | Benzylamine | Also active for hydrogenation and can exhibit hydrogenolysis activity. | researchgate.netacs.org |

| Platinum(IV) Oxide (PtO₂) | Benzylamine | Shows a much slower reaction rate compared to Pd/C but significantly reduces the unwanted hydrogenolysis side reaction. | hidenanalytical.com |

| Nickel-based catalysts | Benzylamine, Dibenzylamine | Often used in industrial processes; selectivity can be controlled by reaction conditions. | researchgate.netacs.org |

Advanced Spectroscopic and Crystallographic Elucidation of 4 Pyrrolidine 1 Carbonyl Benzonitrile Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete picture of the molecular framework of 4-(Pyrrolidine-1-carbonyl)benzonitrile can be constructed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzonitrile (B105546) and pyrrolidine (B122466) moieties. The aromatic protons on the benzonitrile ring would appear as two doublets in the downfield region (typically δ 7.5-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons of the pyrrolidine ring would show more complex patterns in the upfield region. The two methylene (B1212753) groups adjacent to the nitrogen atom are expected to resonate at approximately δ 3.5-3.7 ppm, while the other two methylene groups would appear at around δ 1.9-2.1 ppm. The integration of these signals would confirm the number of protons in each chemical environment.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the pyrrolidine carbons. The carbonyl carbon is expected to have a chemical shift in the range of δ 168-172 ppm. The nitrile carbon would likely appear around δ 118-120 ppm. The aromatic carbons would resonate in the δ 110-145 ppm region, with the carbon attached to the carbonyl group and the carbon bearing the nitrile group having distinct chemical shifts from the other aromatic carbons. The pyrrolidine carbons adjacent to the nitrogen would be found at approximately δ 45-50 ppm, while the other two would be at δ 24-28 ppm.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to C=O) | ~7.7 (d) | ~128 |

| Aromatic CH (ortho to CN) | ~7.6 (d) | ~132 |

| Pyrrolidine CH₂ (adjacent to N) | ~3.6 (t) | ~48 |

| Pyrrolidine CH₂ | ~2.0 (m) | ~26 |

| C=O | - | ~170 |

| C-CN | - | ~112 |

| C-C=O | - | ~140 |

| CN | - | ~119 |

To further confirm the assignments from 1D NMR and to establish the connectivity between protons and carbons, 2D NMR experiments are invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between directly attached protons and carbons. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the methylene proton signals of the pyrrolidine ring would correlate with their respective carbon signals. This allows for an unambiguous assignment of both the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks within the molecule. In the case of this compound, correlations would be observed between the adjacent methylene protons within the pyrrolidine ring, confirming their connectivity. The aromatic protons would also show correlations consistent with a para-substituted pattern.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₂H₁₂N₂O, the expected exact mass is 200.09496 g/mol . researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 201.1022, which is consistent with the molecular formula C₁₂H₁₃N₂O⁺. This level of accuracy helps to distinguish the compound from other molecules with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile, carbonyl, and aromatic functionalities.

Nitrile (C≡N) stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹.

Amide Carbonyl (C=O) stretch: A strong, sharp absorption band is anticipated around 1630-1680 cm⁻¹, characteristic of a tertiary amide.

Aromatic C=C stretches: Several medium to weak bands would be observed in the 1450-1600 cm⁻¹ region.

C-N stretch: An absorption band for the C-N bond of the amide is expected around 1250-1350 cm⁻¹.

Aromatic C-H bending: Out-of-plane bending vibrations for the para-substituted aromatic ring would likely appear in the 800-860 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Nitrile (C≡N) | 2220 - 2240 | Strong, Sharp |

| Amide Carbonyl (C=O) | 1630 - 1680 | Strong, Sharp |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Amide C-N | 1250 - 1350 | Medium |

| Aromatic C-H Bending (para-substituted) | 800 - 860 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzonitrile chromophore. The presence of the carbonyl group conjugated with the aromatic ring can influence the position and intensity of these absorptions. Typically, benzonitrile derivatives exhibit a primary absorption band (π → π* transition) around 220-240 nm and a weaker secondary band (n → π* transition) at longer wavelengths, around 270-290 nm. The exact positions (λ_max) and molar absorptivities (ε) would be determined experimentally.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, these interactions would primarily include hydrogen bonds, dipole-dipole interactions, and van der Waals forces, which collectively dictate the thermodynamic stability of the crystal lattice.

Hydrogen Bonding: The molecule possesses several potential hydrogen bond acceptors in the form of the carbonyl oxygen and the nitrile nitrogen atoms. The hydrogen bond donors are the hydrogen atoms attached to the carbon atoms of the pyrrolidine and benzene rings. While C-H···O and C-H···N hydrogen bonds are generally weaker than conventional O-H···O or N-H···O bonds, they are known to play a significant role in the crystal engineering of organic molecules.

In a hypothetical crystal structure, it is plausible that C-H···O interactions would be prominent, where a hydrogen atom from a pyrrolidine or benzene ring of one molecule interacts with the carbonyl oxygen of a neighboring molecule. Similarly, C-H···N interactions involving the nitrile nitrogen are also anticipated. For instance, in the crystal structure of 4-(dodecyloxy)benzonitrile, inversion dimers are formed through pairs of C-H···O hydrogen bonds, and C-H···N interactions are also observed. nih.gov

π-π Stacking: The presence of the benzene ring introduces the possibility of π-π stacking interactions. These interactions arise from the attractive, noncovalent forces between aromatic rings. In the crystal lattice, parallel or offset stacking of the benzonitrile moieties from adjacent molecules would contribute to the stability of the structure. The extent and geometry of this stacking would be influenced by the steric bulk of the pyrrolidine-1-carbonyl substituent.

Predicted Crystal Packing: Based on these potential interactions, a probable packing motif for this compound would involve layers or chains of molecules. For example, hydrogen-bonded chains could be formed via C-H···O or C-H···N interactions. These chains or layers would then be further stabilized by π-π stacking of the benzonitrile rings and extensive van der Waals forces. In the crystal structure of a related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, the packing is dominated by van der Waals interactions, supplemented by intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions. nih.gov

The interplay of these various intermolecular forces would ultimately determine the specific crystal system, space group, and unit cell parameters for this compound. Without experimental data, these parameters remain speculative. However, the analysis of potential interactions provides a foundational understanding of the principles governing the supramolecular assembly of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Pyrrolidine 1 Carbonyl Benzonitrile and Its Analogs

Reaction Kinetics and Thermodynamic Studies

The kinetics and thermodynamics of reactions involving 4-(Pyrrolidine-1-carbonyl)benzonitrile are dictated by the electronic properties of its constituent functional groups. The benzene (B151609) ring is substituted with two electron-withdrawing groups: a nitrile (-CN) group and a pyrrolidine-1-carbonyl group. Both groups deactivate the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density, which slows the reaction rate compared to unsubstituted benzene. lumenlearning.comlibretexts.org

The rate of reaction is influenced by the stability of the transition state. In electrophilic aromatic substitution, electron-donating groups stabilize the carbocation intermediate (arenium ion), thus speeding up the reaction, while electron-withdrawing groups destabilize it and slow the reaction down. vedantu.com The deactivating nature of the nitrile and amide functionalities suggests that reactions at the aromatic ring will have a higher activation energy and thus be kinetically slower than for benzene.

The following table illustrates the relative reaction rates for the nitration of benzene and several of its derivatives, demonstrating the kinetic effect of various substituents.

| Compound | Substituent (R) | Relative Rate of Nitration |

| Anisole | -OCH₃ | 10,000 |

| Toluene (B28343) | -CH₃ | 25 |

| Benzene | -H | 1 |

| Chlorobenzene | -Cl | 0.033 |

| Ethyl benzoate | -CO₂Et | 0.003 |

| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ |

| This table is a conceptual representation based on established principles of substituent effects in electrophilic aromatic substitution. libretexts.org |

Electron Transfer (ET) and Single Electron Transfer (SET) Mechanisms in Amidation Reactions

Amidation reactions, crucial for the synthesis of the amide bond in this compound, can proceed through various mechanisms, including pathways involving electron transfer (ET) or single electron transfer (SET). SET mechanisms are particularly relevant in photoredox and electrochemical reactions. nih.gov These processes often involve the generation of radical intermediates. For instance, evidence suggests that some base-induced homolytic aromatic substitution reactions are initiated by an electron transfer step. rsc.org

In the context of amidation, an SET event could involve the transfer of an electron to an activated substrate to form a radical anion, or from a nucleophile to form a radical cation. For example, the electrochemical C–H amidation of arenes can be catalyzed by copper salts, where nitriles like acetonitrile (B52724) or benzonitrile (B105546) serve as the nitrogen source under mild conditions. nih.gov Such reactions avoid the need for harsh reagents by proceeding through electrochemically generated intermediates. The benzonitrile moiety within the target molecule, with its electron-withdrawing nature, could potentially act as an electron acceptor in SET-initiated transformations.

Role of In Situ Generated Reactive Intermediates (e.g., Peroxides, Radical Cations)

Many complex organic transformations rely on the in situ generation of highly reactive intermediates that drive the reaction forward. These intermediates are typically short-lived and are not isolated from the reaction mixture. Common examples include radical cations and species derived from peroxides, such as alkoxy and peroxy radicals. beilstein-journals.org

Organic peroxides, particularly hydroperoxides like tert-butyl hydroperoxide (TBHP), are often used in combination with transition metal catalysts (e.g., copper or rhodium) to generate reactive radical species. beilstein-journals.org The process typically begins with a redox reaction between the metal and the hydroperoxide, forming tert-butoxy (B1229062) and tert-butylperoxy radicals. These radicals can then initiate cascades, for example, by abstracting a hydrogen atom from a substrate to form a carbon-centered radical, which can then undergo further reactions. beilstein-journals.org Similarly, redox-enabled strategies can be used to generate hydroxylamines in situ, which can then undergo transformations like intramolecular hydroamination to form pyrrolidine (B122466) rings. researchgate.net Such strategies could be employed to modify the pyrrolidine ring or other parts of the this compound structure.

Influence of Substituent Effects on Reaction Pathways and Selectivity

Substituents on an aromatic ring profoundly influence both the rate (reactivity) and the regiochemistry (selectivity) of electrophilic aromatic substitution reactions. lumenlearning.comvedantu.com These influences are generally understood in terms of two primary electronic phenomena: the inductive effect and the resonance (or conjugation) effect. libretexts.orglibretexts.org

Inductive Effect: This effect is transmitted through sigma bonds and relates to the electronegativity of the atoms in the substituent. Electron-withdrawing groups pull electron density away from the ring, deactivating it.

Resonance Effect: This effect involves the delocalization of pi electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs can push electron density into the ring, activating it, particularly at the ortho and para positions. libretexts.org

In this compound, the benzene ring is substituted with two groups in a para arrangement:

Nitrile group (-CN): This group is strongly electron-withdrawing through both induction (due to the electronegative nitrogen) and resonance (the C≡N triple bond can accept pi electrons from the ring). It is a strong deactivating group and a meta-director. libretexts.org

With two deactivating, meta-directing groups positioned para to each other, the benzene ring in this compound is significantly deactivated towards electrophilic attack. Any substitution that does occur would be directed to the positions that are ortho to the amide group and meta to the nitrile group (which are the same two positions).

The following table summarizes the effects of various functional groups on electrophilic aromatic substitution.

| Substituent | Reactivity Effect | Directing Effect |

| -NH₂, -OH, -OR | Strongly Activating | ortho, para |

| -NHCOR | Moderately Activating | ortho, para |

| -Alkyl | Weakly Activating | ortho, para |

| -H | (Reference) | N/A |

| -F, -Cl, -Br, -I | Weakly Deactivating | ortho, para |

| -CHO, -COR | Moderately Deactivating | meta |

| -CO₂R, -CONH₂ | Moderately Deactivating | meta |

| -SO₃H, -CN | Strongly Deactivating | meta |

| -NO₂, -NR₃⁺ | Strongly Deactivating | meta |

| Data compiled from established principles in organic chemistry. libretexts.orguomustansiriyah.edu.iq |

Solvent Effects and Reaction Condition Optimization in Complex Transformations

The choice of solvent and the optimization of reaction conditions (e.g., temperature, concentration, catalyst, reaction time) are critical for achieving high yield and selectivity in complex chemical syntheses. Solvents can influence reaction rates and outcomes by solvating reactants, intermediates, and transition states differently.

For instance, in a study on silver(I)-promoted oxidative coupling, acetonitrile was found to provide a superior balance between chemical conversion and reaction selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene. scielo.br Furthermore, optimizing the reaction time was crucial; extending the time beyond an optimal point led to reduced selectivity due to the formation of undesired byproducts. scielo.br In another example involving the synthesis of pyrrolidines, a one-pot, two-step procedure was developed where amine oxidation and subsequent hydroamination were performed separately from the final reduction step to avoid unwanted side reactions. researchgate.net

The optimization process often involves screening a variety of parameters. This can include different reagents, catalysts, solvents of varying polarity and proticity, and temperatures. For reactions involving this compound, careful optimization would be necessary to achieve desired transformations, whether on the aromatic ring, the amide linkage, or the pyrrolidine moiety, while minimizing side reactions.

The following table, adapted from a study on the synthesis of dihydrobenzofuran neolignans, shows how the choice of solvent can significantly impact the outcome of an oxidative coupling reaction. scielo.br

| Solvent | Conversion (%) | Selectivity (%) | Yield (%) |

| Benzene/Acetone (6:4) | 48 | 65 | 31 |

| Dichloromethane | 58 | 48 | 28 |

| Tetrahydrofuran | 47 | 45 | 21 |

| Acetonitrile | 60 | 60 | 36 |

| Data adapted from a study on the oxidative coupling of methyl ferulate. scielo.br |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Pyrrolidine (B122466) Ring Conformation and Substituent Stereochemistry on Molecular Interactions

The pyrrolidine ring, a five-membered saturated heterocycle, is not planar and exists in various "puckered" or "envelope" conformations. nih.gov The specific conformation of the pyrrolidine ring in "4-(Pyrrolidine-1-carbonyl)benzonitrile" would significantly influence how the molecule presents its substituents in three-dimensional space, thereby affecting its interaction with biological targets like enzymes or receptors. nih.gov

The puckering of the pyrrolidine ring can be controlled by the nature and stereochemistry of substituents. nih.gov For instance, studies on proline, a substituted pyrrolidine, show that the ring exists in two primary conformations: Cγ-exo and Cγ-endo. nih.gov The preference for one conformation over the other is dictated by the stereoelectronic effects of substituents. nih.gov While "this compound" itself is unsubstituted on the pyrrolidine ring, derivatives with substituents would exhibit stereoisomerism, and the spatial orientation of these substituents would be critical for biological activity. nih.gov Research on other pyrrolidine-containing compounds has shown that a cis-configuration of substituents can be preferred over a trans orientation for certain biological activities. nih.gov

The non-planar nature of the pyrrolidine ring allows for a better exploration of the pharmacophore space, which is a key advantage in drug design. nih.gov The ability to "lock" the ring into a specific conformation through substitution is a common strategy to enhance binding affinity and selectivity for a target. nih.govnih.gov

Role of the Carbonyl and Nitrile Moieties in Molecular Recognition

The carbonyl (C=O) group and the nitrile (C≡N) group are key features in the structure of "this compound" and are expected to play crucial roles in molecular recognition through various non-covalent interactions.

The carbonyl group is a classic hydrogen bond acceptor. The lone pairs of electrons on the oxygen atom can interact with hydrogen bond donors, such as the amide protons of a protein's backbone or the hydroxyl groups of amino acid side chains like serine, threonine, or tyrosine. researchgate.net This interaction is often critical for anchoring a molecule within a binding site. researchgate.net SAR studies on related pyrrolidine-containing molecules have demonstrated that the presence of a carbonyl group can be essential for biological activity. nih.gov

The benzonitrile (B105546) fragment (a nitrile group on a benzene (B151609) ring) has been shown to be effectively recognized by specific host molecules, indicating its capacity for precise molecular interactions. nih.gov

Modulation of Electrophilic and Nucleophilic Sites through Substituent Variation

The reactivity of "this compound" is characterized by the presence of both electrophilic and nucleophilic sites, which can be modulated by the introduction of various substituents. Pyrrolidinone structures, which are related to the core of this molecule, are known to possess both electrophilic and nucleophilic centers, allowing them to react with a wide range of reagents. ekb.eg

Electrophilic Sites: The carbonyl carbon is a primary electrophilic site, susceptible to attack by nucleophiles. The carbon atom of the nitrile group also has electrophilic character. The aromatic ring can also undergo electrophilic substitution, although the carbonyl group is deactivating.

Nucleophilic Sites: The nitrogen atom of the pyrrolidine ring is nucleophilic, a characteristic of secondary amines. nih.gov The oxygen of the carbonyl group and the nitrogen of the nitrile group also have lone pairs of electrons and can act as nucleophiles or Lewis bases.

By introducing electron-donating or electron-withdrawing groups at different positions on the benzene or pyrrolidine rings, it would be possible to modulate the electron density at these sites. For example, an electron-withdrawing group on the benzene ring would increase the electrophilicity of the carbonyl carbon. Conversely, an electron-donating group would enhance the nucleophilicity of the pyrrolidine nitrogen. This modulation of electronic properties is a fundamental strategy in drug design to optimize binding affinity and reactivity.

Correlation of Electronic Structure with Reactivity and Selective Pathways

The electronic structure of "this compound" dictates its reactivity and the selective pathways of its chemical reactions. The molecule contains a conjugated system that includes the benzene ring, the carbonyl group, and the nitrile group. The distribution of π-electrons across this system influences the molecule's chemical properties.

The nitrile group is electron-withdrawing, which affects the electron density of the benzene ring. This electronic effect would influence the regioselectivity of any electrophilic aromatic substitution reactions.

Computational studies, such as molecular docking simulations, are often used to understand the correlation between the electronic structure of a molecule and its binding to a biological target. nih.gov For instance, the interactions of a molecule within a binding site are governed by electrostatic and van der Waals forces, which are a direct consequence of the molecule's electronic structure.

Interactive Data Table: Properties of "this compound" and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₂H₁₂N₂O | 200.24 | Pyrrolidine, Carbonyl, Benzonitrile |

| 4-(Pyrrolidin-1-yl)benzonitrile | C₁₁H₁₂N₂ | 172.23 | Pyrrolidine, Benzonitrile |

| 4-Nitrobenzonitrile | C₇H₄N₂O₂ | 148.12 | Nitro group, Benzonitrile |

| 4-(Morpholine-4-carbonyl)benzonitrile | C₁₂H₁₂N₂O₂ | 216.24 | Morpholine, Carbonyl, Benzonitrile |

Computational and Theoretical Chemistry of 4 Pyrrolidine 1 Carbonyl Benzonitrile

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.com It is employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. nih.gov From this stable structure, a variety of electronic properties can be calculated to predict the molecule's behavior. researchgate.net For 4-(Pyrrolidine-1-carbonyl)benzonitrile, DFT calculations would provide insights into bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional arrangement of the pyrrolidine (B122466), carbonyl, and benzonitrile (B105546) groups.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.net

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. Analysis of these frontier orbitals helps predict how the molecule will interact with other species.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness and softness, and the electrophilicity index. nih.gov

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. chemrxiv.org It is used to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov On an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red. Electron-poor regions, which are prone to nucleophilic attack, are colored blue. Green and yellow areas represent regions of intermediate potential. youtube.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative atoms: the oxygen of the carbonyl group and the nitrogen of the nitrile group. These sites represent the most likely areas for interactions with electrophiles or for hydrogen bonding. chemrxiv.org

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the benzonitrile ring and the pyrrolidine ring, indicating these are the primary sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between orbitals within a molecule, revealing insights into hybridization, bonding, and charge delocalization. nih.gov It examines the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction.

In this compound, NBO analysis would quantify key intramolecular and potential intermolecular interactions, such as:

Hyperconjugative interactions involving the delocalization of electrons from the lone pairs of the carbonyl oxygen and pyrrolidine nitrogen into antibonding orbitals of adjacent groups.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity that posits that the capacity for changes in electron density, rather than frontier orbital interactions alone, governs molecular reactivity. mdpi.com MEDT provides a powerful approach to understanding reaction mechanisms, particularly for cycloaddition reactions. nih.gov

Chemo-, Regio-, and Stereoselectivity Predictions

MEDT is used to analyze the polar nature of a reaction and predict its selectivity. acs.org By calculating the global electron density transfer (GEDT) at the transition state, the degree of charge transfer between the reacting species can be quantified. This analysis helps explain why certain products (chemo-, regio-, or stereoisomers) are favored over others. For reactions involving this compound, MEDT could predict its behavior in, for example, [3+2] cycloaddition reactions, determining whether the reaction proceeds through a polar or non-polar mechanism and rationalizing the observed product distribution. nih.govresearchgate.net

Topological Analysis of Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a tool used within MEDT to visualize and analyze the regions of electron localization in a molecule, providing a clear picture of core electrons, covalent bonds, and lone pairs. mdpi.com A topological analysis of the ELF along a reaction pathway reveals the precise sequence of bond formation and breaking events. ias.ac.in This "bonding evolution theory" can establish whether a mechanism is concerted, stepwise, or asynchronous. For a reaction involving this compound, ELF analysis would map out the changes in electron density as bonds are formed and broken, providing a detailed, step-by-step understanding of the molecular mechanism. researchgate.net

Quantum Chemical Calculations for Catalytic System Design and Optimization

Quantum chemical calculations are instrumental in the rational design and optimization of catalytic systems. By modeling the interactions between a catalyst and the substrate, this compound, researchers can predict the most effective catalyst for a desired transformation, such as the reduction of the nitrile group or reactions involving the amide functionality.

These calculations are typically initiated by building a molecular model of the catalytic system, which includes the substrate and the potential catalyst. The geometry of this system is then optimized to find the most stable arrangement of atoms. A variety of computational methods can be employed for this purpose, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. Different functionals and basis sets can be used to refine the calculations. For instance, methods like B3LYP with a 6-31G* basis set are commonly used for initial geometry optimizations, while more advanced basis sets may be used for more precise energy calculations.

A key aspect of catalyst design is the calculation of the reaction's transition state—the highest energy point along the reaction pathway. The energy of this transition state, known as the activation energy, is a critical determinant of the reaction rate. By comparing the activation energies for a reaction with and without a catalyst, or with different catalysts, scientists can quantitatively assess catalytic efficiency.

For example, in a hypothetical catalytic hydrogenation of the nitrile group of this compound, quantum chemical calculations could be used to screen a variety of transition metal catalysts. The calculations would model the binding of the substrate to the catalyst's active site and the subsequent steps of the reaction, including the addition of hydrogen atoms. The results would provide insights into the electronic and steric factors that influence the catalyst's performance, guiding the design of more efficient catalysts.

Table 1: Hypothetical DFT Calculation Results for the Catalyzed Reduction of this compound

| Catalyst | Binding Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Catalyst A | -15.2 | 25.8 |

| Catalyst B | -20.5 | 18.3 |

| Catalyst C | -18.9 | 21.1 |

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from quantum chemical calculations.

Kinetic Modeling and Simulation of Reaction Pathways

Kinetic modeling and simulation provide a dynamic perspective on the reaction pathways of this compound. By integrating the energetic information obtained from quantum chemical calculations into kinetic models, it is possible to simulate the time-evolution of the concentrations of reactants, intermediates, and products.

The foundation of kinetic modeling lies in the principles of chemical kinetics, where the rate of a reaction is related to the concentrations of the reacting species and a rate constant. The rate constants for individual elementary steps in a reaction mechanism can be calculated using transition state theory, which utilizes the activation energies derived from quantum chemical calculations.

For a multi-step reaction involving this compound, a system of coupled differential equations can be constructed to describe the rate of change of each chemical species. Solving these equations, often through numerical methods, allows for the simulation of the reaction's progress over time under various conditions, such as different temperatures and initial concentrations.

Table 2: Hypothetical Rate Constants for the Hydrolysis of this compound at 298 K

| Reaction Step | Rate Constant (s⁻¹) |

| Nucleophilic attack | 1.2 x 10⁻⁴ |

| Tetrahedral intermediate formation | 5.6 x 10⁻³ |

| C-N bond cleavage | 2.3 x 10⁻⁵ |

Note: The data in this table is hypothetical and serves as an example of the parameters used in kinetic modeling.

By combining quantum chemical calculations with kinetic modeling, researchers can build a comprehensive and predictive understanding of the chemical behavior of this compound. This knowledge is invaluable for a wide range of applications, from the design of novel synthetic routes to the development of new catalysts with enhanced activity and selectivity.

Advanced Research Applications of 4 Pyrrolidine 1 Carbonyl Benzonitrile

Building Block in Complex Organic Synthesis

The structural features of 4-(Pyrrolidine-1-carbonyl)benzonitrile make it an adept building block for the construction of more complex molecular architectures, particularly in the realm of heterocyclic chemistry.

Precursor for Advanced Heterocyclic Systems

The nitrile group of this compound is a key functional handle that can be chemically transformed to generate a variety of heterocyclic systems. One of the most prominent transformations is the [3+2] cycloaddition reaction with azides to form tetrazoles. scielo.br This reaction is a cornerstone in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of a drug candidate. beilstein-journals.orgbeilstein-journals.org

The synthesis of a tetrazole derivative from this compound would typically involve reacting it with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst. scielo.brorgsyn.org The resulting product, 4-((5-(pyrrolidine-1-carbonyl))phenyl)-1H-tetrazole, represents a more advanced heterocyclic system with potential applications in drug discovery and coordination chemistry.

| Precursor | Reagent | Product Heterocycle | Significance |

| This compound | Sodium Azide (NaN₃) | Tetrazole | Bioisostere for carboxylic acid, potential for enhanced metabolic stability. beilstein-journals.orgbeilstein-journals.org |

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. nih.govnih.gov While direct use of this compound in well-known MCRs like the Ugi or Passerini reactions is not extensively documented, its constituent parts can be envisioned as components within such reactions.

For instance, the Ugi four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A synthetic strategy could involve derivatives of this compound where one of these functionalities is present. For example, a carboxylic acid derivative of the benzoyl portion could be used as the acid component in an Ugi reaction. This approach allows for the rapid generation of diverse chemical libraries based on the core scaffold of the parent molecule, which is a crucial aspect of modern drug discovery. beilstein-journals.org

Applications in Materials Science Research

The inherent properties of the benzonitrile (B105546) and pyrrolidine (B122466) moieties suggest that this compound could be a valuable precursor for the development of novel functional materials.

Incorporation into Polymeric Architectures

The direct polymerization of functional monomers is a key strategy for creating polymers with tailored properties. cmu.edu A derivative of this compound, for example, one containing a polymerizable group like a vinyl or acrylate (B77674) moiety, could be synthesized and used as a functional monomer.

Such a monomer could then be copolymerized with other monomers to introduce the benzonitrile and pyrrolidine functionalities into the polymer backbone or as pendant groups. The nitrile group, in particular, can influence the physicochemical properties of the resulting polymer, such as its thermal stability and solubility. Furthermore, post-polymerization modification of the nitrile group can be used to introduce other functionalities, further expanding the applications of the material. rsc.org

Development of Functional Materials with Tailored Properties

The incorporation of this compound derivatives into polymers can lead to materials with specific, tailored properties. For instance, polymers containing nitrile groups are known to have applications in various fields due to the polarity and reactivity of the nitrile functionality.

In Vitro Biochemical Activity and Target Interaction Studies (Non-Clinical Focus)

Derivatives of this compound have been investigated for their potential in non-clinical biochemical studies, particularly as inhibitors of specific enzymes. These studies provide valuable insights into the structure-activity relationships of this class of compounds.

A notable example involves derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882), a structural isomer of the title compound, which have been evaluated as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in certain types of cancer. nih.gov In a focused study, a series of these derivatives were synthesized and tested for their biochemical potency.

The most active compound from this series demonstrated significant inhibitory activity against LSD1 in a biochemical assay, with a half-maximal inhibitory concentration (IC₅₀) of 57 nM and a dissociation constant (Kd) of 22 nM. nih.gov This compound also showed good selectivity over other related enzymes, indicating a specific mode of interaction with its target. nih.gov Such studies are crucial for the early stages of drug discovery, where identifying potent and selective enzyme inhibitors is a primary goal.

Table of Biochemical Activity for a 4-(pyrrolidin-3-yl)benzonitrile Derivative nih.gov

| Compound | Target | Assay Type | IC₅₀ (nM) | K_d (nM) |

|---|

These findings highlight the potential of the 4-(pyrrolidinyl)benzonitrile scaffold in the design of molecules that can interact with specific biological targets. Further in vitro studies on this compound and its close analogues could reveal additional biochemical activities and contribute to our understanding of their potential as research tools.

Enzyme Inhibition Mechanism Investigations

No specific studies detailing the enzyme inhibition mechanisms of this compound were identified. Research on related compounds, such as derivatives of 4-(pyrrolidin-3-yl)benzonitrile, has demonstrated their potential as reversible inhibitors of enzymes like LSD1. These studies often involve detailed kinetic analyses and structural biology to elucidate the mode of inhibition, but such data is not available for this compound itself.

Receptor Modulation and Binding Mode Analysis

Information regarding the specific interaction of this compound with any biological receptor is not described in the available literature. While the pyrrolidine scaffold is a common feature in molecules designed to interact with a wide range of receptors, the binding mode and modulatory effects of this particular compound have not been a subject of published research.

Exploration as a Probe Compound for Biological Processes

There is no evidence to suggest that this compound has been developed or utilized as a probe compound for investigating biological processes. The design of a chemical probe requires specific properties, such as high affinity and selectivity for a target, and often includes a reporter group, none of which have been documented for this compound.

Mechanistic Biochemical Pathway Investigations

The use of this compound in studies aimed at elucidating mechanistic biochemical pathways is not reported. Such investigations typically employ well-characterized inhibitors or modulators to perturb specific steps in a pathway and observe the downstream consequences. Without established biological targets, this compound has not been applied in this manner.

Role in Catalysis Research as a Ligand or Substrate

While the broader family of pyrrolidine derivatives is widely used in catalysis, both as chiral ligands for transition metals and as organocatalysts, there are no specific reports on the application of this compound in this field. Its potential utility as a ligand would depend on the coordinating properties of its constituent atoms, and its suitability as a substrate would be determined by the reactivity of its functional groups, neither of which appears to have been explored in published catalytic studies.

Future Research Directions and Emerging Opportunities

Development of Novel Green Synthetic Methodologies

The chemical industry's shift towards sustainability necessitates the development of environmentally friendly synthetic routes. For 4-(pyrrolidine-1-carbonyl)benzonitrile, future research will likely focus on greener methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the exploration of catalytic nitrile hydration. The conversion of the nitrile group in a precursor, 4-cyanobenzoyl chloride, to the corresponding amide through hydration is a key step. Traditional methods often rely on harsh acidic or basic conditions. Future green approaches could involve the use of novel metal complex catalysts that are highly active and selective under mild conditions. The development of heterogeneous catalysts, which can be easily recovered and reused, is a particularly attractive goal.

Furthermore, sono-electrochemical methods for generating hydrogen peroxide in-situ for the green oxidation of benzonitriles to benzamides represent an innovative approach that could be adapted for the synthesis of this compound precursors. The use of ionic liquids as recyclable reaction media is another area of active research that could lead to more sustainable synthetic processes for this and related compounds.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Development of robust and selective solid-supported catalysts |

| Sono-electrochemical Synthesis | In-situ reagent generation, mild conditions | Optimization of electrode materials and reaction parameters |

| Ionic Liquid Media | Recyclable solvents, enhanced reaction rates | Design of task-specific ionic liquids for nitrile hydration |

Exploration of Unconventional Reactivity Profiles

Beyond its established chemical behavior, exploring the unconventional reactivity of this compound could unlock novel synthetic pathways and applications. The interplay between the electron-withdrawing nitrile group and the amide functionality could lead to unexpected chemical transformations.

Future investigations may focus on the reactivity of the benzonitrile (B105546) moiety in cycloaddition reactions. For instance, 1,3-dipolar cyclisation reactions of benzonitriles with strained cyclic triphosphanes have been shown to produce phosphorus-rich heterocycles with tunable electronic properties. Applying such reactions to this compound could lead to novel heterocyclic structures with interesting photophysical or electronic characteristics.

Another area of interest is the direct functionalization of the benzamide (B126) scaffold. While amides are generally considered unreactive, recent studies have demonstrated the direct alkylation of N,N-dialkyl benzamides under transition-metal-free conditions. Exploring similar transformations with this compound could provide efficient routes to novel derivatives with potential applications in medicinal chemistry or materials science. The development of methods for the N-acylation of amides through internal nucleophilic catalysis also presents an opportunity to create more complex imide structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. For this compound and its derivatives, these technologies could revolutionize their production and screening.

Continuous-flow reactors can enable the safe handling of hazardous reagents and intermediates, as well as precise control over reaction parameters such as temperature, pressure, and residence time. The synthesis of amides, a key structural feature of the target molecule, has been successfully demonstrated in flow reactors. Future research could focus on developing a continuous-flow process for the multi-step synthesis of this compound, potentially starting from readily available precursors.

Automated synthesis platforms, coupled with high-throughput purification and analysis, would allow for the rapid generation of libraries of this compound derivatives. This would be particularly valuable for structure-activity relationship (SAR) studies in drug discovery and for the rapid screening of new materials with desired properties.

| Technology | Potential Benefits | Research and Development Goals |

| Flow Chemistry | Enhanced safety, improved scalability, precise process control | Development of a continuous multi-step synthesis of the target molecule |

| Automated Synthesis | Rapid library generation, high-throughput screening | Integration with purification and analytical techniques for accelerated discovery |

Advanced Materials Development based on this compound Derivatives

The unique combination of a rigid aromatic core, a polar amide linkage, and a nitrile group suggests that derivatives of this compound could serve as building blocks for advanced materials.

The benzonitrile moiety is known to be a precursor for the synthesis of polymers and resins with specific properties like heat resistance. Future research could explore the incorporation of this compound derivatives into polymer backbones to create materials with tailored thermal, mechanical, or electronic properties. The presence of the polar amide and nitrile groups could also be exploited to design materials with specific solubility characteristics or for applications in gas separation membranes.

Furthermore, benzamide-containing structures are of interest in the development of functional materials. For instance, chiral vicinal bis(amide) structures have been shown to give rise to polar and helical organizations in crystals, which can exhibit interesting optical properties. Investigating the self-assembly and crystallographic properties of derivatives of this compound could lead to the discovery of new materials with applications in nonlinear optics or as chiral scaffolds.

Deepening Mechanistic Understanding through Advanced Spectroscopic Probes

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and discovering new reactivity. Advanced spectroscopic techniques offer powerful tools for in-situ reaction monitoring and the elucidation of reaction pathways.

Future research could employ techniques such as in-situ FTIR and Raman spectroscopy to monitor the progress of reactions in real-time. This would provide valuable kinetic and mechanistic data for processes such as the hydration of the nitrile group or the formation of the amide bond. The use of fiber-optic probes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.